molecular formula BF3H3O4P B085076 Boron trifluoride phosphoric acid complex CAS No. 13669-76-6

Boron trifluoride phosphoric acid complex

Cat. No. B085076
CAS RN: 13669-76-6
M. Wt: 165.8 g/mol
InChI Key: LKWKIVHUCKVYOA-UHFFFAOYSA-N
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Description

Boron trifluoride phosphoric acid complex is a compound with the linear formula BF3·H3PO4 . It has a molecular weight of 165.80 . It is used as an alkylation and oligomerization catalyst .


Molecular Structure Analysis

The molecular structure of Boron trifluoride phosphoric acid complex is represented by the SMILES string FB(F)F.OP(O)(O)=O .


Chemical Reactions Analysis

While specific chemical reactions involving Boron trifluoride phosphoric acid complex are not detailed in the search results, boron trifluoride is known to form Lewis acid-base complexes .


Physical And Chemical Properties Analysis

This compound has a boiling point of 147°C and a density of 1.84 g/mL at 25°C . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Scientific Research Applications

  • Electrolyte Additives in Lithium Ion Cells : Boron trifluoride complexes are used as electrolyte additives in lithium ion cells, improving voltage stability and capacity retention during cycling, particularly at high voltages (Nie et al., 2016).

  • Catalyst in Alkylation of Naphthalene with Propene : Boron trifluoride phosphoric acid complex is effective in the alkylation of naphthalene with propene, showing high yield and selectivity, and can be reused without significant loss of activity (Çalık & Özdamar, 1990).

  • Catalysis in Organic and Organometallic Chemistry : Tris(pentafluorophenyl)borane, a boron Lewis acid, demonstrates wide applications in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

  • Risk Assessment in Handling Boron Trifluoride : Boron trifluoride is highly toxic and corrosive, necessitating thorough risk assessment and management in its use (Kumar & Khandelwal, 2021).

  • Applications in Borylation Chemistry : B(C6F5)3, a strong boron Lewis acid, is used extensively in reactions such as borylation, hydrogenation, and hydrosilylation (Lawson & Melen, 2017).

  • Curing of Epoxy Resins : Boron trifluoride complexes are added to epoxy resins to accelerate their cure at elevated temperatures (Smith & Smith, 1986).

  • Synthesis of Luminescent Compounds : Boron trifluoride is used to create luminescent boron(III) complexes with applications in organic electronics, photonics, and as sensing and imaging probes (Massue et al., 2012).

  • Organic Group Migration in Boronic Acids : Boron trifluoride plays a role in the synthesis of four-coordinate organoborons through ligand-assisted organic group migration, impacting material production for optoelectronic and biomedical applications (Sadu et al., 2017).

Safety And Hazards

Boron trifluoride phosphoric acid complex is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

phosphoric acid;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BF3.H3O4P/c2-1(3)4;1-5(2,3)4/h;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWKIVHUCKVYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BF3H3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid;trifluoroborane

CAS RN

13669-76-6
Record name Borate(3-), trifluoro[phosphato(3-)-.kappa.O]-, hydrogen (1:3), (T-4)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trihydrogen trifluoro[phosphato(3-)-O]borate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Z Suzuki, K Morita - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… An experiment similar to that described above was carried out using 0.5ml of boron trifluoride etherate instead of twelve drops of the boron trifluoride-phosphoric acid complex; we thus …
Number of citations: 13 www.journal.csj.jp
I Rothberg, HM Friedman - Synthetic Communications, 1974 - Taylor & Francis
Alkylation of aromatics with olefins using boron trifluoride-phosphoric acid has been reported to give high yields of monoalkylates with a minimum of side reactions. However, much of …
Number of citations: 1 www.tandfonline.com
K Baum - The Journal of Organic Chemistry, 1967 - ACS Publications
… We found, independently, that the boron trifluoride-phosphoric acid complex, commonly used for alkylating aromatic compounds,4 5catalyzes the addition of difluoramine to olefins …
Number of citations: 13 pubs.acs.org
H Rodríguez‐Solla, C Concellon, P Tuya… - Advanced Synthesis …, 2012 - Wiley Online Library
… An efficient reaction of the (2R,1′S)- or (2S,1′S)-N,N-bis(p-methoxybenzyl)-2-(1-aminoalkyl)epoxides, derived from α-amino acids, with boron trifluoride-phosphoric acid complex is …
Number of citations: 16 onlinelibrary.wiley.com
MJ Tanga, JE Bupp… - Journal of Labelled …, 2001 - Wiley Online Library
… Unlabeled PhIP is deuterated using a boron trifluoride phosphoric acid complex in one step. Labeled PhIP–2H5 is nitrosated to give nitro-PhIP, which is then reduced to N-hydroxy–PhIP…
RB Boar, S Reay, RMA Shaker-Jomaa, DJ Williams - Tetrahedron Letters, 1983 - Elsevier
… (3) with boron trifluoride - phosphoric acid complex induces an unprecedented … ) was treated with an excess of boron trifluoride phosphoric acid complex in toluene at room temperature, …
Number of citations: 4 www.sciencedirect.com
HM Friedman, AL Nelson - The Journal of Organic Chemistry, 1969 - ACS Publications
… Boron Trifluoride-Phosphoric Acid Complex.—In a dry 1000-ml three-neck flask, equipped with a thermometer, a gas dispersion tube, and a calcium chloride tube, 300 g (2.60 mol) of 85…
Number of citations: 16 pubs.acs.org
HM FRIEDMAN - 1972 - search.proquest.com
… brown coloration and tar formation, as observed in some cases with aluminum chloride or with sulfuric acid, were com pletely absent when the boron trifluoride-phosphoric acid complex …
Number of citations: 0 search.proquest.com
K Baum - The Journal of Organic Chemistry, 1969 - ACS Publications
… Reaction of 1 -Nitro-1-nitrosocyclohexane with Difluoramine and Boron Trifluoride-Phosphoric Acid Complex.—Boron trifluoride complex of phosphoric acid (2 ml) was …
Number of citations: 10 pubs.acs.org
AG Mojarrad, S Zakavi - ACS Applied Materials & Interfaces, 2020 - ACS Publications
While the BF 3 complexes of meso-tetra(aryl)porphyrins are readily decomposed into their components under aqueous conditions, immobilization of meso-tetrakis(N-methylpyridinium-4-…
Number of citations: 9 pubs.acs.org

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